molecular formula C11H9F3O3 B8124642 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester

Cat. No.: B8124642
M. Wt: 246.18 g/mol
InChI Key: OKMPXGQVRCLGBU-UHFFFAOYSA-N
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Description

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester is an organic compound that features a trifluoromethoxy group (-OCF3) and a vinyl group (-CH=CH2) attached to a benzoic acid methyl ester core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. The final step involves esterification to form the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl group can participate in covalent interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester is unique due to the combination of the trifluoromethoxy and vinyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 4-ethenyl-2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-3-7-4-5-8(10(15)16-2)9(6-7)17-11(12,13)14/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMPXGQVRCLGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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